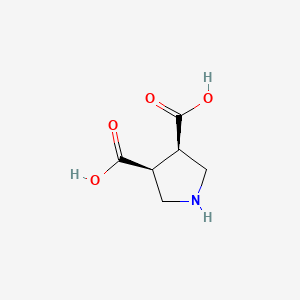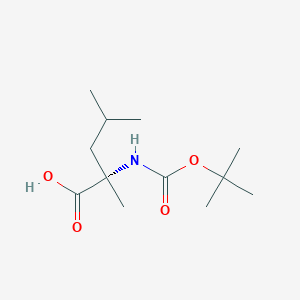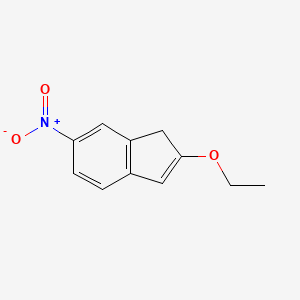
cis-3,4-Pyrrolidinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3,4-Pyrrolidinedicarboxylic acid is a chemical compound with the molecular formula C6H9NO4 . It has an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da .
Synthesis Analysis
The synthesis of this compound involves the stereospecific conversion of lactams derived from hetero Diels-Alder adducts by ruthenium tetroxide oxidation . Optically active (2S, 4S)- (-)-2, 4-pyrrolidinedicarboxylic acid and (2R, 4R)- (+)-2, 4-pyrrolidinedicarboxylic acid were synthesized from (1S, 4R)- (+)-2-azabicyclo [2.2.1]hept-5-en-3-one and (1R, 4S)- (-)-2-azabicyclo [2.2.1]hept-5-en-3-one, respectively .Molecular Structure Analysis
The molecular structure of this compound is characterized by 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis
This compound has an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da . Other physical and chemical properties such as melting point, boiling point, and density were not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
CPDC is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used in the synthesis of various compounds, including drugs and pharmaceuticals. cis-3,4-Pyrrolidinedicarboxylic acid is also used in the synthesis of polymers and other materials. In addition, this compound is used as a reagent in the synthesis of other compounds. It is also used in the study of enzyme kinetics and in the study of enzyme inhibitors.
Wirkmechanismus
CPDC is an amino acid that acts as an intermediate in the synthesis of other compounds. It is also used in the synthesis of polymers and other materials. cis-3,4-Pyrrolidinedicarboxylic acid is a small, water-soluble molecule that can pass through cell membranes. It is also able to bind to specific proteins, enzymes, and other molecules, which can affect their activity.
Biochemical and Physiological Effects
This compound is an amino acid that is involved in the synthesis of other compounds. It is also involved in the synthesis of polymers and other materials. This compound is known to affect the activity of certain enzymes and proteins, which can have an effect on biochemical and physiological processes. This compound is also known to affect the activity of certain hormones, such as epinephrine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
CPDC is a versatile compound that has numerous advantages for laboratory experiments. It is a small, water-soluble molecule that can easily pass through cell membranes. It is also able to bind to specific proteins and enzymes, which can affect their activity. cis-3,4-Pyrrolidinedicarboxylic acid is also relatively inexpensive and easy to obtain. However, this compound can be toxic in large doses, and it is important to use caution when handling this compound in the laboratory.
Zukünftige Richtungen
The use of cis-3,4-Pyrrolidinedicarboxylic acid in scientific research is an area that is rapidly expanding. Future research may focus on the use of this compound in the synthesis of new compounds and materials. Additionally, this compound could be used to study the effects of certain hormones and enzymes on biochemical and physiological processes. Furthermore, this compound could be used to study the effects of certain drugs and pharmaceuticals on the body. Finally, this compound could be used to study the effects of certain environmental toxins on the body.
Synthesemethoden
CPDC can be synthesized through a variety of methods. The most common method is by the hydrolysis of 3,4-dihydroxy-2-pyrrolidone. This is accomplished by adding an acid such as hydrochloric acid or sulfuric acid to the 3,4-dihydroxy-2-pyrrolidone. This reaction produces cis-3,4-Pyrrolidinedicarboxylic acid and water as the byproducts. Another method of synthesis is the reaction of 2-amino-3-methyl-1-butanol with ethyl chloroformate. This reaction produces this compound and ethyl alcohol as the byproducts.
Eigenschaften
IUPAC Name |
(3S,4R)-pyrrolidine-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHDKGFRYVKQNW-ZXZARUISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)
![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)









![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)

